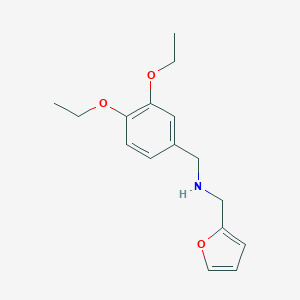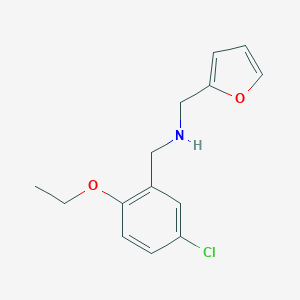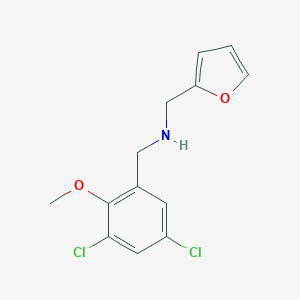![molecular formula C14H14ClN5O2 B503966 N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503966.png)
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a combination of aromatic, heterocyclic, and tetrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common approach includes the following steps:
Formation of the Furyl Intermediate: The synthesis begins with the preparation of the 5-(3-chloro-4-methoxyphenyl)-2-furyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring.
Methylation: The final step involves the methylation of the tetrazole nitrogen to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the tetrazole moiety.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the tetrazole and furyl moieties.
N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine: Contains similar aromatic structures but differs in the overall molecular framework.
Uniqueness
N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-1-METHYL-1H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring with a furyl and chloromethoxyphenyl group
特性
分子式 |
C14H14ClN5O2 |
|---|---|
分子量 |
319.74g/mol |
IUPAC名 |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C14H14ClN5O2/c1-20-14(17-18-19-20)16-8-10-4-6-12(22-10)9-3-5-13(21-2)11(15)7-9/h3-7H,8H2,1-2H3,(H,16,17,19) |
InChIキー |
UNNBFDQHTKNOSZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
正規SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]propan-2-ol](/img/structure/B503883.png)
![2-(2-Methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B503885.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503886.png)
![3-ethoxy-N-[(9-ethyl-9H-carbazol-3-yl)methyl]propan-1-amine](/img/structure/B503890.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503891.png)
![2-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B503892.png)
![N-[2-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B503894.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2-furylmethyl)amine](/img/structure/B503895.png)
![2-(2-Chloro-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B503897.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine](/img/structure/B503898.png)

![N-allyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503901.png)


